2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane
Description
Properties
IUPAC Name |
2-[2-(5-bromo-2-fluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c13-9-2-3-10(14)11(8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPTFOYBBOBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxyethyl Intermediate Formation
The synthesis typically begins with the preparation of the phenoxyethyl segment. For this compound, 3-bromo-6-fluorophenol serves as the starting material. A nucleophilic aromatic substitution reaction is employed to attach an ethylene glycol-derived chain to the phenolic oxygen.
In a representative procedure, 3-bromo-6-fluorophenol reacts with ethylene oxide under basic conditions (e.g., potassium carbonate or sodium hydride) to yield 2-(3-bromo-6-fluorophenoxy)ethanol (Fig. 1). This step is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours. The reaction efficiency depends on the electron-withdrawing effects of the bromo and fluoro substituents, which enhance the phenol’s acidity and facilitate deprotonation.
Key Reaction Conditions:
Cyclization to Form the Dioxane Ring
The second critical step involves cyclizing the ethanol intermediate into the 1,3-dioxane ring. This is achieved via acid-catalyzed condensation with formaldehyde or paraformaldehyde . For example, 2-(3-bromo-6-fluorophenoxy)ethanol is treated with formaldehyde in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction proceeds in toluene or dichloromethane under reflux (80–110°C) for 4–8 hours, yielding the target dioxane derivative.
Alternative methods utilize 1,3-diols (e.g., glycerol derivatives) in dehydrative cyclization reactions. However, formaldehyde-based approaches are preferred due to their simplicity and higher atom economy.
Optimized Cyclization Parameters:
-
Catalyst: p-TSA (5–10 mol%)
-
Solvent: Toluene or dichloromethane
-
**Temperature
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenoxyethyl derivatives.
Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Formation of reduced phenoxyethyl derivatives.
Scientific Research Applications
2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxane
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
[18F]DiFA (Hypoxia PET Probe)
- Structure : Contains a 1,3-dioxane ring modified with a nitroimidazole group for hypoxia targeting .
- Applications : Used in positron emission tomography (PET) imaging due to its ability to accumulate in hypoxic tissues .
Physicochemical Properties
Biological Activity
2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has attracted interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a unique dioxane ring structure linked to a phenoxy group containing bromine and fluorine substituents. This structural arrangement is critical for its biological activity, influencing how it interacts with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values suggest potent inhibition of microbial growth:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Klebsiella pneumoniae | 0.625 |
| Candida albicans | 0.156 |
These results indicate the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in treating infections.
Enzyme Interaction
The compound is also studied for its interactions with specific enzymes. It may modulate enzyme activities, making it a valuable tool in biochemical assays. For instance, it has been utilized to explore metabolic pathways and enzyme inhibition mechanisms.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways and cellular responses.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that the compound effectively inhibited growth in multiple pathogens, suggesting its potential role in developing new antimicrobial therapies.
- Pharmacological Applications : Ongoing research is exploring its use as a pharmaceutical intermediate in drug development, particularly for compounds targeting infectious diseases.
- Mechanistic Studies : Investigations into the molecular interactions of this compound have revealed insights into its pharmacodynamics and pharmacokinetics, highlighting its potential therapeutic applications.
Q & A
Basic: What are the established synthetic pathways for synthesizing 2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane, and what key reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via Grignard reagent-mediated alkylation of 1,3-dioxane derivatives. For example, Grignard reagents such as 2-(2-bromoethyl)-1,3-dioxane react with halogenated phenols under controlled anhydrous conditions (e.g., THF or diethyl ether solvents, -78°C to room temperature). Key factors affecting yield include stoichiometric precision of the Grignard reagent, reaction time (typically 12–24 hours), and post-reaction quenching with ammonium chloride. Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) may enhance reaction efficiency by reducing side-product formation .
Advanced: How can computational methods like COMSOL Multiphysics integrated with AI optimize the reaction mechanisms involving this compound?
Methodological Answer:
AI-driven simulations can model reaction pathways by training neural networks on thermodynamic and kinetic data (e.g., activation energies, intermediate stability). For instance, density functional theory (DFT) calculations at the B3LYP/6-31G** level predict steric and electronic effects of the bromo-fluoro substituents on transition states. COMSOL Multiphysics can simulate mass transfer limitations in heterogeneous reactions, while machine learning algorithms (e.g., random forests) optimize solvent selection and catalyst loading. This integration enables predictive scaling from microfluidic experiments to bench-scale reactors .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what are common spectral artifacts?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural elucidation. The bromo and fluoro substituents cause distinct splitting patterns in ¹H NMR (e.g., coupling constants J = 8–12 Hz for aromatic protons). Artifacts may arise from residual solvents (e.g., CDCl₃ peaks at 7.26 ppm) or incomplete deuteration. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight but may show adducts (e.g., [M+Na]⁺). X-ray crystallography resolves stereochemistry but requires high-purity crystals .
Advanced: How can researchers address discrepancies in reaction kinetics data when different theoretical models are applied?
Methodological Answer:
Discrepancies often arise from assumptions in rate laws or neglected intermediates. A factorial design approach (e.g., 2³ factorial experiments) isolates variables like temperature, concentration, and catalyst type. Bayesian statistical analysis reconciles conflicting data by weighting models (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) based on posterior probabilities. Cross-validation with in situ FTIR or Raman spectroscopy monitors intermediate species to refine mechanistic hypotheses .
Basic: What role does the bromo-fluoro substitution play in the compound’s reactivity compared to other halogens?
Methodological Answer:
The electron-withdrawing bromo and fluoro groups increase electrophilicity at the phenoxy ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Fluorine’s strong inductive effect stabilizes intermediates, while bromine’s polarizability facilitates radical coupling reactions. Comparative studies with chloro analogs show slower kinetics due to weaker leaving-group ability. Reactivity trends can be quantified using Hammett σ constants (σ_meta for Br = +0.39, F = +0.34) .
Advanced: What strategies reconcile contradictory bioactivity results across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
Contradictions may stem from bioavailability differences or metabolic degradation. A tiered approach includes:
Physicochemical profiling : LogP and plasma protein binding assays assess membrane permeability.
Metabolite identification : LC-MS/MS tracks degradation products in hepatic microsomes.
Dose-response alignment : Allometric scaling adjusts in vitro IC₅₀ values to in vivo doses.
Systems biology modeling : Pharmacokinetic/pharmacodynamic (PK/PD) models integrate enzyme kinetics and tissue distribution data. Multi-omics analysis (transcriptomics/proteomics) identifies off-target effects .
Basic: How do solvent polarity and proticity influence the stability of this compound?
Methodological Answer:
Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound by reducing hydrolysis of the dioxane ring. Protic solvents (e.g., methanol, water) accelerate ring-opening via acid-catalyzed mechanisms. Stability is quantified using accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Kamlet-Taft solvent parameters (π*, α, β) correlate degradation rates with solvent hydrogen-bond donor/acceptor capacity .
Advanced: What advanced crystallographic techniques resolve conformational flexibility in the 1,3-dioxane ring?
Methodological Answer:
Dynamic crystallography with synchrotron X-ray sources captures ring puckering transitions (e.g., chair ↔ boat). Variable-temperature XRD (100–300 K) maps energy barriers between conformers. Solid-state NMR (¹³C CPMAS) detects anisotropic chemical shifts linked to ring dynamics. Pair distribution function (PDF) analysis of amorphous phases complements single-crystal data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
